molecular formula C14H12FNO2 B2549870 N-(3-fluorophenyl)-2-phenoxyacetamide CAS No. 303989-18-6

N-(3-fluorophenyl)-2-phenoxyacetamide

Cat. No.: B2549870
CAS No.: 303989-18-6
M. Wt: 245.253
InChI Key: VTCNQCNGFQNSAO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom on the phenyl ring and a phenoxy group attached to the acetamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-(3-fluorophenyl)-2-phenoxyacetamide may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

Related compounds have been found to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These reactions could potentially impact the bioavailability of this compound.

Result of Action

Related compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide typically involves the reaction of 3-fluoroaniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-fluoroaniline+phenoxyacetyl chlorideThis compound+HCl\text{3-fluoroaniline} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-fluoroaniline+phenoxyacetyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(3-fluorophenyl)-2-phenoxyethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-phenoxyacetamide
  • N-(3-chlorophenyl)-2-phenoxyacetamide
  • N-(3-fluorophenyl)-2-phenylacetamide

Uniqueness

N-(3-fluorophenyl)-2-phenoxyacetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the phenoxy group. These structural features can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom can enhance metabolic stability and improve binding interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCNQCNGFQNSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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